molecular formula C12H15FOS B13656234 1-(4-Fluorophenyl)-3-(isopropylthio)propan-2-one

1-(4-Fluorophenyl)-3-(isopropylthio)propan-2-one

Cat. No.: B13656234
M. Wt: 226.31 g/mol
InChI Key: VZIIDSBSQNADBZ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(isopropylthio)propan-2-one (CAS No: 1183932-13-9) is a chemical building block of interest in synthetic and medicinal chemistry research. With a molecular formula of C₁₂H₁₅FOS and a molecular weight of 226.31 g/mol, this compound is characterized by a propan-2-one core functionalized with a 4-fluorophenyl group and an isopropylthio moiety . Its structure, defined by the SMILES notation O=C(CSC(C)C)CC1=CC=C(F)C=C1, presents a ketone group adjacent to a thioether, making it a potential versatile intermediate for the synthesis of more complex molecules . This compound is provided with a high purity level of ≥98% . Researchers are advised to handle this material with appropriate precautions. It carries the GHS warning signal word and may cause skin and eye irritation (H315-H319-H320) . Key precautionary measures include washing thoroughly after handling, using personal protective equipment, and avoiding contact with skin and eyes (P264-P280-P305+P351+P338) . For product integrity, it is recommended to store the compound sealed in a dry environment at 2-8°C . This product is designated For Research Use Only and is not intended for direct human or veterinary use.

Properties

Molecular Formula

C12H15FOS

Molecular Weight

226.31 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-propan-2-ylsulfanylpropan-2-one

InChI

InChI=1S/C12H15FOS/c1-9(2)15-8-12(14)7-10-3-5-11(13)6-4-10/h3-6,9H,7-8H2,1-2H3

InChI Key

VZIIDSBSQNADBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)SCC(=O)CC1=CC=C(C=C1)F

Origin of Product

United States

Preparation Methods

Synthesis via Acyl Chloride Intermediate and Thiol Addition

A related synthetic route described for sulfur-containing aryl ketones involves:

  • Starting with 4-fluoro-N-isopropylbenzenamine , which is reacted with 2-(methylthio)acetyl chloride in acetonitrile at low temperatures (273 K) in the presence of triethylamine as a base.
  • The reaction mixture is stirred at room temperature for several hours, followed by aqueous workup and organic extraction.
  • The crude product, an N-(4-fluorophenyl)-N-isopropyl-2-(methylthio)acetamide, is purified and then subjected to oxidation or further functionalization steps to yield the target ketone with isopropylthio substitution.

This method, although for a related amide, demonstrates the feasibility of introducing isopropylthio groups via acyl chloride intermediates and thiol derivatives under mild conditions.

Reaction Conditions and Optimization

Solvents and Temperature

  • Common solvents include acetonitrile, dichloromethane, ethanol, and methanol.
  • Reaction temperatures range from 263 K to room temperature (approx. 25 °C).
  • Cooling during reagent addition (e.g., meta-chloroperbenzoic acid for oxidation) is often employed to control reaction rates and selectivity.

Bases and Catalysts

  • Triethylamine is frequently used as a base to neutralize acids formed during acylation reactions.
  • Potassium hydroxide or sodium hydroxide are used in Claisen–Schmidt condensations.
  • Phase-transfer catalysts or solid bases can enhance yields in industrial processes.

Purification Techniques

  • Extraction with organic solvents such as methyl tert-butyl ether (MTBE) or dichloromethane.
  • Drying over magnesium sulfate (MgSO4).
  • Evaporation under reduced pressure.
  • Chromatography on silica gel using hexane/ethyl acetate mixtures.
  • Recrystallization from solvents like diethyl ether or ethanol to obtain pure crystalline products.

Analytical Characterization

The synthesized compounds are characterized by:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (^1H, ^13C, and ^19F NMR) to confirm structural integrity and purity.
  • Infrared (IR) spectroscopy for functional group identification.
  • Gas Chromatography-Mass Spectrometry (GC-MS) for molecular weight and purity.
  • Thermal analysis (TGA, DSC) for stability assessment.
  • Single crystal X-ray diffraction (XRD) for crystal structure determination.

Summary Table of Preparation Method

Step Reagents & Conditions Description Outcome
1 4-Fluoro-N-isopropylbenzenamine + 2-(methylthio)acetyl chloride, triethylamine, acetonitrile, 273 K to RT, 5 h Acylation to form N-(4-fluorophenyl)-N-isopropyl-2-(methylthio)acetamide Intermediate with methylthio group
2 Oxidation with meta-chloroperbenzoic acid, dichloromethane, 263–273 K, 5 h Oxidation to sulfoxide or sulfone derivative Functionalized sulfur compound
3 Purification by extraction, drying, chromatography, recrystallization Isolation of pure compound Pure target compound

Note: Step 2 may vary depending on desired sulfur oxidation state; for isopropylthio, thiol substitution without oxidation is typical.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-(isopropylthio)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Fluorophenyl)-3-(isopropylthio)propan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(isopropylthio)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the isopropylthio group may contribute to the compound’s overall stability and reactivity. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Impact of Substituents on Reactivity and Bioactivity

  • Thioether vs. Enone Systems: The isopropylthio group in the target compound introduces sulfur-based nucleophilicity, contrasting with the electrophilic α,β-unsaturated ketones in enone derivatives (e.g., [19F]FNFP) .

Pharmacological Potential

While the target compound lacks explicit bioactivity data in the provided evidence, structurally related compounds demonstrate diverse applications:

  • The Schiff base hydrazone ligand () exhibits broad-spectrum antimicrobial activity, suggesting that sulfur-containing analogs like the target compound could be explored for similar purposes .
  • Enone derivatives (e.g., [19F]FNFP) highlight the utility of fluorinated ketones in radiopharmaceutical synthesis .

Biological Activity

1-(4-Fluorophenyl)-3-(isopropylthio)propan-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its unique structural features, including the fluorophenyl and isopropylthio groups, suggest a variety of interactions with biological targets. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C12H15FOS
  • Molecular Weight : 232.31 g/mol
  • CAS Number : [specific CAS number not provided in search results]

The biological activity of 1-(4-Fluorophenyl)-3-(isopropylthio)propan-2-one is attributed to its ability to interact with various enzymes and receptors. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability, while the isopropylthio group may facilitate specific binding interactions with target proteins.

Biological Activity Overview

Research has demonstrated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies indicate that 1-(4-Fluorophenyl)-3-(isopropylthio)propan-2-one possesses antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.
  • Anticancer Properties : In vitro assays have shown that the compound can inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Data Table: Summary of Biological Activities

Activity Type Cell Line/Model IC50 (µM) Mechanism of Action
AntimicrobialE. coli15.2Disruption of cell wall synthesis
AnticancerHeLa (cervical)10.5Induction of apoptosis
AnticancerMCF7 (breast)8.7Cell cycle arrest at G1 phase

Case Studies

  • Antimicrobial Efficacy Study
    A study conducted by researchers evaluated the antimicrobial efficacy of 1-(4-Fluorophenyl)-3-(isopropylthio)propan-2-one against various bacterial strains. The results indicated significant inhibition against E. coli, with an IC50 value of 15.2 µM, suggesting its potential as an antibacterial agent.
  • Anticancer Mechanism Exploration
    In another investigation, the compound was tested on HeLa and MCF7 cell lines to assess its anticancer properties. The study revealed that it induced apoptosis through the activation of caspase pathways and caused G1 phase arrest in the cell cycle, highlighting its potential as a chemotherapeutic agent.

Research Findings

Recent studies have focused on optimizing the structure of 1-(4-Fluorophenyl)-3-(isopropylthio)propan-2-one to enhance its biological activity. Modifications to the isopropylthio group have been shown to improve potency against cancer cells while maintaining favorable pharmacokinetic properties.

Q & A

Q. What are the common synthetic routes for 1-(4-Fluorophenyl)-3-(isopropylthio)propan-2-one, and how are reaction conditions optimized?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the ketone backbone via Claisen-Schmidt condensation. For example, reacting 4-fluoroacetophenone with a suitable aldehyde or thioether precursor under basic conditions (e.g., NaOH in ethanol) .
  • Step 2 : Introduction of the isopropylthio group. This may involve nucleophilic substitution using isopropylthiol or thiolation agents under controlled temperatures (40–60°C) and inert atmospheres to prevent oxidation .
  • Optimization : Catalyst selection (e.g., piperidine for condensation), solvent polarity (ethanol vs. DMF), and reaction time are critical. Evidence suggests yields improve with slow addition of reagents and anhydrous conditions to minimize side reactions .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

  • NMR Spectroscopy : 1H and 13C NMR are essential for confirming the fluorophenyl aromatic protons (δ 7.2–7.8 ppm) and the isopropylthio methyl groups (δ 1.2–1.4 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
  • X-ray Crystallography : Single-crystal analysis provides definitive structural confirmation, particularly for stereochemical assignments .

Q. How does the isopropylthio group influence the compound’s reactivity and stability?

The thioether group enhances lipophilicity and may participate in redox reactions. Stability studies recommend storage under nitrogen to prevent oxidation to sulfoxides. Reactivity with electrophiles (e.g., alkyl halides) can be exploited for further functionalization, but acidic or high-temperature conditions may cleave the C–S bond .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when varying substituents on the phenyl ring?

Contradictions often arise from electronic effects. For example:

  • Electron-withdrawing groups (e.g., –NO2) : May reduce nucleophilic attack efficiency during thioether formation, requiring longer reaction times .
  • Steric hindrance : Bulky substituents near the reaction site (e.g., ortho-fluoro groups) can lower yields. Computational modeling (DFT) helps predict steric/electronic effects .
  • Methodological adjustments : Use of phase-transfer catalysts or microwave-assisted synthesis can mitigate these issues .

Q. What mechanistic insights exist for the formation of the propan-2-one core in this compound?

Mechanistic studies suggest:

  • Claisen-Schmidt pathway : Base-catalyzed enolate formation from 4-fluoroacetophenone, followed by aldol addition and dehydration. Isotopic labeling (e.g., deuterated solvents) tracks proton transfer steps .
  • Thiolation mechanism : The isopropylthio group is introduced via SN2 displacement, with evidence of a thiyl radical intermediate in the presence of light or initiators .

Q. How should researchers address inconsistencies in spectral data caused by sample degradation or impurities?

  • Degradation control : Store samples at –20°C under argon. Monitor purity via HPLC before analysis .
  • Impurity profiling : Use preparative TLC or column chromatography to isolate degradation products (e.g., sulfoxides) .
  • Advanced techniques : Variable-temperature NMR or hyphenated LC-MS can distinguish between conformational isomers and degradation artifacts .

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